molecular formula C10H10BrNO2 B1335339 2-Bromo-4-ethoxy-5-methoxybenzonitrile CAS No. 515846-45-4

2-Bromo-4-ethoxy-5-methoxybenzonitrile

Cat. No. B1335339
M. Wt: 256.1 g/mol
InChI Key: DQVRTBPRKJRONY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start with a substituted benzene or benzonitrile and involve reactions such as bromination, cyanidation, and alkylation. For example, the synthesis of 5-Bromo-2-isobutoxybenzonitrile was achieved with an overall yield of 47.7% using salicylaldehyde as a starting material, through bromination, cyanidation, and alkylation steps . Similarly, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% . These methods could potentially be adapted for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-ethoxy-5-methoxybenzonitrile has been studied using spectroscopic methods and quantum mechanical calculations. For instance, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was investigated through Density Functional Theory (DFT), predicting geometrical parameters such as bond lengths and angles . These studies are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of bromo and methoxy substituted compounds can be quite diverse. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacted with various nucleophiles to form cyclopropane bis-lactones, involving a mechanism of double Michael addition followed by ring closure . This indicates that the presence of bromo and methoxy groups can lead to interesting cyclic structures under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and methoxy substituted benzonitriles are influenced by their functional groups. The presence of these substituents can affect the compound's boiling point, solubility, and stability. Spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational modes of these molecules . Additionally, the presence of bromo substituents can facilitate further chemical modifications due to their reactivity.

Scientific Research Applications

Spectroscopic and Nonlinear Optical Studies

  • Spectroscopic Properties : Studies on similar compounds, like 5-Bromo-2-methoxybenzonitrile, have focused on their spectroscopic properties using quantum mechanical calculations and Density Functional Theory (DFT). These studies involve predicting geometrical parameters and analyzing FT-IR and FT-Raman spectra (Kumar & Raman, 2017).
  • Nonlinear Optical (NLO) Applications : The same compound has also been explored for its potential in frequency doubling and Second Harmonic Generation (SHG), indicating its usefulness in NLO applications (Kumar & Raman, 2017).

Synthesis and Chemical Transformations

  • Synthesis of Analogous Compounds : Compounds with structural similarities to 2-Bromo-4-ethoxy-5-methoxybenzonitrile have been synthesized for various purposes. For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile as an intermediate of Febuxostat demonstrates a method involving bromination, cyanidation, and alkylation (Meng, 2012).
  • Antimicrobial Activity : Some derivatives of related compounds have been explored for their antimicrobial activities, showcasing their potential in biomedical applications (Gadaginamath & Patil, 2002).

Herbicide Resistance and Environmental Impact

  • Herbicide Resistance : Research has been conducted on the herbicide bromoxynil (related to 2-Bromo-4-ethoxy-5-methoxybenzonitrile), particularly in creating herbicide-resistant transgenic plants. This involves introducing genes that can detoxify the herbicide (Stalker, Mcbride, & Malyj, 1988).
  • Environmental Biodegradation : Studies have also focused on the biotransformation and biodegradation of similar halogenated aromatic nitriles under various environmental conditions. This research is crucial for understanding the environmental impact and degradation pathways of these compounds (Knight, Berman, & Häggblom, 2003).

Pharmaceutical and Biomedical Research

  • Anti-tumor Activities : Research on analogs of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, such as novel 4-Aminoquinazoline derivatives, has shown potential in anti-tumor activities, highlighting the relevance of these compounds in cancer research (Li, 2015).

Safety And Hazards

The safety data sheet for “2-Bromo-4-ethoxy-5-methoxybenzonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRTBPRKJRONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404364
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethoxy-5-methoxybenzonitrile

CAS RN

515846-45-4
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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